(4',6'-diphenyl[1,1':3',1''-terphenyl]-2'-olato)(2-methyl-2-phenylpropylidene) molybdenum(VI) CAS No. 1572180-69-8](/img/structure/B6297001.png)

[2,6-Bis(1-methylethyl)benzenaminato(2-)](2,5-dimethyl-1H-pyrrol-1-yl)(4',6'-diphenyl[1,1':3',1''-terphenyl]-2'-olato)(2-methyl-2-phenylpropylidene) molybdenum(VI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

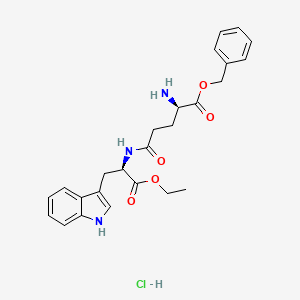

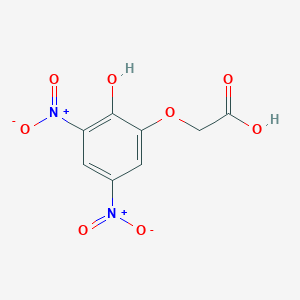

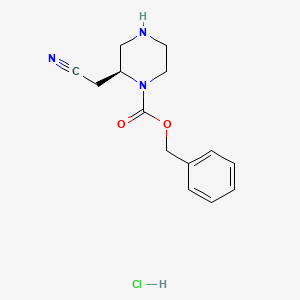

This compound, also known as Schrock’s Catalyst , is a reagent used for a wide range of catalyzed ring-closing and ring-opening metathesis reactions . It has the molecular formula C30H35F12MoNO2 and a molecular weight of 765.53 .

Synthesis Analysis

The synthesis of this compound involves a multistep process . The reagent is air and moisture sensitive, and reactions are usually carried out in a dry box or using a Schlenk line . All reaction solvents are usually dried, distilled, and often degassed .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray crystal structure .Chemical Reactions Analysis

This compound is used in a wide range of catalyzed ring-closing and ring-opening metathesis reactions . Reactions are usually carried out under argon or nitrogen .Physical and Chemical Properties Analysis

This compound is soluble in common organic solvents such as benzene, toluene, hexanes, methylene chloride, and dichloroethane . It is supplied in the form of a yellow to orange powder .Scientific Research Applications

Synthesis and Structural Analysis

- Binuclear Dioxomolybdenum(VI) Complexes Synthesis and Analysis :In 2020, Biswal et al. synthesized a series of binuclear dioxomolybdenum(VI) complexes with the general formula [(MoO2L)2(N–N)]. These complexes were characterized using various techniques, including X-ray diffraction. The study explored the influence of auxiliary ligands on the structural and supramolecular features of these complexes, providing insights into non-covalent interactions and molecular orbitals (Biswal et al., 2020).

Chemical Synthesis and Properties

- Conducting Polymers from Pyrrole-Based Monomers :A 1996 study by Sotzing et al. discussed the synthesis of derivatized bis(pyrrol-2-yl) arylenes, including compounds similar to the one inquired about. These monomers were shown to oxidize at low potentials, forming stable conducting polymers, indicating potential applications in electronic materials (Sotzing et al., 1996).

Chemical Reactions and Applications

- Oxidative Trimerization of Diphenylpyrrole :Petruso et al. (1982) studied the oxidative reaction of 2,5-diphenylpyrrole, which led to various products including dimer and trimer forms. This study provides a fundamental understanding of the chemical behavior of pyrrole derivatives, which could be relevant for the chemical under discussion (Petruso et al., 1982).

Supramolecular Chemistry and Ligand Design

- Pyridine-Based Ligands for Supramolecular Chemistry :In 1999, Schubert and Eschbaumer synthesized 2,6-Bis(trimethyltin)pyridine and utilized it for Stille-type coupling, demonstrating its utility in constructing pyridine-based ligands for supramolecular chemistry. This research contributes to the understanding of the synthesis and application of pyridine ligands in molecular design (Schubert & Eschbaumer, 1999).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O.C12H17N.C10H12.C6H8N.Mo/c31-30-28(24-17-9-3-10-18-24)26(22-13-5-1-6-14-22)21-27(23-15-7-2-8-16-23)29(30)25-19-11-4-12-20-25;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6(2)7-5;/h1-21,31H;5-9H,1-4H3;1,4-8H,2-3H3;3-4H,1-2H3;/q;;;-1; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEQJSQFOMLLKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C([N-]1)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H59MoN2O- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B6296933.png)

![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)

(2-methyl-2-phenylpropylidene)([1,1':3',1''-terphenyl]-2'-olato) molybdenum(VI)](/img/structure/B6297005.png)